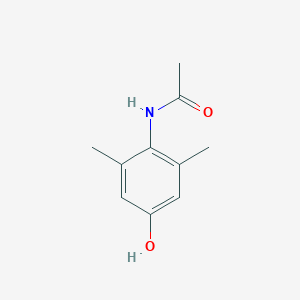

N-(4-hydroxy-2,6-dimethylphenyl)acetamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-9(13)5-7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHSFKZROSCMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212774 | |

| Record name | 2,6-Dimethylacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-56-0 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7R7KO00SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Its Discovery and Early Research Trajectories

Established Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These methods primarily involve direct acylation of a pre-functionalized aromatic ring or building the molecule from key precursors.

Acetylation of 4-hydroxy-2,6-dimethylphenol Derivatives

A direct and efficient method for the synthesis of this compound is the N-acetylation of 4-amino-3,5-dimethylphenol. This process involves the reaction of the amino group on the phenol derivative with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the acidic byproduct.

This synthetic approach is analogous to the well-established methods for producing other N-acyl aminophenol compounds. For instance, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide is achieved by acetylating 4-hydroxy-2-nitroaniline with acetic anhydride. nih.gov In a typical procedure, the aminophenol is dissolved in a solvent mixture, cooled, and then treated with the acetylating agent. A base like sodium bicarbonate is often added to maintain a suitable pH for the reaction to proceed to completion. nih.gov This straightforward acylation provides a high-yield route to the target compound, contingent on the availability of the 4-amino-3,5-dimethylphenol starting material.

Precursor-Based Synthesis and Intermediates (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide)

An alternative strategy involves a multi-step synthesis utilizing key intermediates, most notably 2-chloro-N-(2,6-dimethylphenyl)acetamide. This precursor is readily synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride. chemicalbook.com This chloroacetamide derivative is a versatile building block for further chemical transformations. chemicalbook.comnih.gov

The conversion of 2-chloro-N-(2,6-dimethylphenyl)acetamide to the final hydroxylated product requires the introduction of a hydroxyl group at the para-position of the dimethylphenyl ring. This can be a complex process involving steps such as nitration, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.

The utility of 2-chloro-N-(2,6-dimethylphenyl)acetamide as an intermediate is demonstrated in its application for synthesizing various other molecules. It can be reacted with nucleophiles like methylamine to substitute the chlorine atom, or used in the preparation of more complex structures such as N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. chemicalbook.comgoogle.com This highlights the importance of this intermediate in accessing a range of N-(2,6-dimethylphenyl)acetamide derivatives. chemicalbook.comgoogle.comnih.gov

Design and Synthesis of this compound Analogues and Derivatives

Modification of the parent this compound structure is a key strategy for developing new compounds with tailored biological activities. These modifications include the addition of pharmacologically active moieties, incorporation into larger heterocyclic systems, and prodrug design.

Introduction of Semicarbazone Moieties

A significant derivatization strategy involves the introduction of semicarbazone functionalities, which are known to be important pharmacophores in anticonvulsant drugs. acs.orgnih.gov Researchers have designed and synthesized a series of N-(2,6-dimethylphenyl)-substituted semicarbazones as hybrid molecules combining features of known anticonvulsants. acs.orgnih.gov

The general synthesis involves preparing an aryl semicarbazide intermediate, such as 1-(2,6-dimethylphenyl)semicarbazide, which is then condensed with a variety of substituted aldehydes or ketones. This reaction yields a series of N-(2,6-dimethylphenyl)semicarbazones. Several compounds from this class have shown significant anticonvulsant activity in preclinical models. acs.orgnih.gov

| Compound Name | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Condensation product with 2-hydroxybenzaldehyde | Broad-spectrum anticonvulsant activity in five seizure models with no neurotoxicity. nih.gov Increased GABA levels. nih.govresearchgate.net | nih.govresearchgate.net |

| Various N4-(2,6-dimethylphenyl) semicarbazones | Hybrid pharmacophore design | Exhibited anticonvulsant activity in the maximal electroshock test. acs.orgnih.gov | acs.orgnih.gov |

Incorporation of Heterocyclic Scaffolds

Incorporating the N-(aryl)acetamide structure into larger heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and biological activities. Chloroacetamide precursors, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, are particularly useful for this purpose. uea.ac.uk The reactive chloro group allows for substitution reactions with various nucleophiles, leading to the formation of diverse heterocyclic scaffolds. uea.ac.uk

For example, chloroacetamide derivatives can be reacted with mercapto-containing heterocycles (like 2-mercaptobenzothiazole) to form sulfide intermediates. These intermediates can then undergo further cyclization and condensation reactions to yield complex structures such as thiazolin-4-ones or thieno[2,3-b]pyridines. uea.ac.uk Another approach involves the synthesis of azido-derivatives from the chloroacetamide, which serve as key intermediates for preparing heterocycles like triazoles through 1,3-dipolar cycloaddition reactions. nih.gov

| Precursor | Reaction Strategy | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)-2-chloroacetamide | Reaction with 2-mercaptobenzothiazole and subsequent cyclization | Thiazolin-4-one derivatives | uea.ac.uk |

| N-(4-acetylphenyl)-2-chloroacetamide | Reaction with 2-mercapto-4,6-dimethylnicotinonitrile and cyclization | Thieno[2,3-b]pyridine derivatives | uea.ac.uk |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reaction with sodium azide | 2-azido-N-(2,6-dimethylphenyl)acetamide (intermediate for triazoles) | nih.gov |

Ester Prodrug Design Strategies

Prodrug design is a widely used strategy to improve the physicochemical and pharmacokinetic properties of a parent drug. For phenolic compounds like this compound, the hydroxyl group is an ideal site for modification. Esterification of the phenolic hydroxyl group can enhance properties such as water solubility or lipid permeability. archivepp.com

These ester prodrugs are designed to be stable until they reach a specific physiological environment, such as the bloodstream, where they are hydrolyzed by esterase enzymes to release the active parent drug. This approach has been explored for various acetamide (B32628) derivatives to improve their therapeutic profiles. archivepp.com The synthesis of such ester prodrugs typically involves the reaction of the phenolic hydroxyl group with a suitable carboxylic acid or its activated derivative (e.g., an acyl chloride). This strategy has been applied to create mutual prodrugs, where the promoiety is itself another active drug. nih.gov

Chemoenzymatic and Stereoselective Synthesis Approaches

The integration of enzymatic methods with traditional chemical synthesis, known as a chemoenzymatic approach, offers powerful strategies for the construction of complex molecules with high stereoselectivity. While specific chemoenzymatic routes for the synthesis of this compound are not extensively documented in publicly available research, the principles of biocatalysis can be applied to devise potential stereoselective syntheses of this compound or its chiral derivatives. Enzymes, particularly lipases, are widely employed in organic synthesis for their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions.

Lipases are particularly versatile for the kinetic resolution of racemic mixtures. In a potential chemoenzymatic approach to a chiral derivative of this compound, a racemic precursor could be selectively acylated or hydrolyzed by a lipase, yielding an enantiomerically enriched product. For instance, if a chiral precursor containing a hydroxyl or amino group were used, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed for stereoselective acylation. mdpi.com This enzyme is well-known for its broad substrate scope and high enantioselectivity in non-aqueous media. mdpi.com

A hypothetical stereoselective synthesis could involve the enzymatic resolution of a racemic intermediate. For example, a precursor molecule with a stereocenter could undergo a lipase-catalyzed transesterification. In such a reaction, one enantiomer would react significantly faster than the other, allowing for the separation of the unreacted enantiomer from the acylated product, both in high enantiomeric excess. The efficiency of such a resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of an effective kinetic resolution. nih.gov

The reaction conditions for such enzymatic transformations are crucial for achieving high stereoselectivity and yield. Key parameters that are typically optimized include the choice of enzyme, the solvent, temperature, and the acyl donor in the case of transesterification. nih.gov Organic solvents are often used to suppress water-dependent side reactions and to solubilize non-polar substrates. researchgate.net

| Potential Chemoenzymatic Strategy | Enzyme Example | Reaction Type | Potential Outcome |

| Kinetic resolution of a racemic precursor | Candida antarctica Lipase B (Novozym 435) | Stereoselective acylation | Enantiomerically enriched alcohol and ester |

| Desymmetrization of a prochiral intermediate | Porcine pancreatic lipase | Enantioselective hydrolysis | Chiral monoester from a diol |

| Dynamic kinetic resolution | Lipase coupled with a racemization catalyst | Acylation with in-situ racemization | Theoretical high yield of a single enantiomer |

Advanced Structural Elucidation and Computational Chemistry Investigations

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-hydroxy-2,6-dimethylphenyl)acetamide, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In a typical ¹H NMR spectrum, the aromatic protons on the phenyl ring would appear as a distinct singlet due to their symmetrical environment. The methyl protons attached to the ring and the acetyl methyl protons would also produce singlet signals, but at different chemical shifts further upfield. The protons of the hydroxyl (-OH) and amide (-NH) groups would present as singlets with chemical shifts that can be sensitive to the solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom, including the two equivalent aromatic carbons bearing methyl groups, the two equivalent aromatic carbons adjacent to the amide, the carbon atom bonded to the hydroxyl group, and the ipso-carbon attached to the nitrogen. Signals for the methyl carbons and the carbonyl carbon of the acetamide (B32628) group would also be clearly identifiable.

While specific, experimentally verified NMR data for this compound is not widely available in public repositories, predictive models and data from structurally similar compounds allow for the theoretical assignment of these resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on computational predictions and analysis of similar structures, as direct experimental data is not readily available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~24 |

| Aromatic CH | ~6.6 | ~115 |

| Ring CH₃ | ~2.2 | ~18 |

| Amide NH | Variable (e.g., 8.5-9.5) | N/A |

| Hydroxyl OH | Variable (e.g., 9.0-10.0) | N/A |

| Aromatic C-N | N/A | ~135 |

| Aromatic C-OH | N/A | ~152 |

| Aromatic C-CH₃ | N/A | ~129 |

| Carbonyl C=O | N/A | ~169 |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO₂), the expected exact mass is approximately 179.0946 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula with high accuracy. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of an acetyl group or cleavage of the amide bond, providing further structural confirmation.

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretching of the secondary amide would typically appear around 3300 cm⁻¹. A strong, sharp absorption peak between 1650 and 1680 cm⁻¹ is indicative of the C=O stretching of the amide I band. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and N-H bending of the amide II band.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound This table presents expected regions for key vibrational modes based on established spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretching | 3200-3400 | Broad, Medium |

| Amide N-H | Stretching | ~3300 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| Amide C=O | Stretching (Amide I) | 1650-1680 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| Amide N-H | Bending (Amide II) | 1510-1550 | Medium |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate molecular properties that can complement experimental data.

Density Functional Theory (DFT) is a computational method used to predict molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For this compound, DFT calculations can be used to simulate its IR and Raman spectra, which can then be compared with experimental results to provide a detailed assignment of the vibrational modes. Such theoretical studies are invaluable for confirming experimental findings and providing a deeper understanding of the molecule's electronic structure.

Theoretical geometry optimization using methods like DFT allows for the determination of the most stable three-dimensional structure of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles. Conformational analysis reveals the preferred orientation of the acetamide group relative to the phenyl ring. Due to steric hindrance from the two ortho-methyl groups, the acetamide group is expected to be twisted out of the plane of the phenyl ring. This non-planar conformation influences the molecule's electronic properties and intermolecular interactions. The precise dihedral angle between the amide plane and the aromatic ring is a key parameter determined through these computational models.

Electronic Properties Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are fundamental to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's excitability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive and can be more easily polarized.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other molecules, including biological targets. For this compound, an MEP analysis would highlight the electrostatic potential around the hydroxyl and amide functional groups, which are likely sites for hydrogen bonding and other intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | - | Relates to chemical reactivity and stability |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring and the carbonyl group. The stabilization energies associated with these interactions would provide a quantitative measure of their importance to the molecular structure and stability.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of Hydroxyl | σ(C-C) of Ring | - |

| LP(N) of Amide | π(C=O) of Carbonyl | - |

| π(C=C) of Ring | π*(C=C) of Ring | - |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties. The structure of this compound, with its hydroxyl donor group and amide moiety on a phenyl ring, suggests it might exhibit NLO behavior, though specific calculations are needed for confirmation.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a potential drug molecule (a ligand) interacts with its biological target, such as a protein or enzyme. These simulations can predict the binding affinity, conformational changes upon binding, and the stability of the ligand-target complex.

For this compound, MD simulations could be employed to explore its interactions with specific biological targets. This would involve creating a computational model of the ligand-target complex and simulating its behavior in a physiological environment. The results of such simulations would be invaluable for understanding the compound's mechanism of action and for guiding the design of more potent analogs. However, no published studies detailing such simulations for this specific compound are currently available.

Pharmacological Profiling and Biological Activity Mechanisms

Elucidation of Molecular Mechanisms of Action

The exploration of a compound's molecular mechanism is fundamental to understanding its potential therapeutic effects. This typically involves a series of in vitro and in silico studies to determine its interaction with specific biological targets. For N-(4-hydroxy-2,6-dimethylphenyl)acetamide, the outlined targets for investigation are detailed below. However, it is critical to reiterate that no specific experimental data for this compound were found. The information provided is based on the general activities of structurally related molecules, such as other N-phenylacetamide or acetanilide (B955) derivatives.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. By blocking the activity of specific enzymes, these compounds can modulate physiological pathways involved in disease.

Enzyme Inhibition Studies and Kinetics

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

Cyclooxygenase enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. orientjchem.org While some N-phenylacetamide derivatives have been investigated for their COX inhibitory potential, no studies were identified that specifically report the IC50 values or selectivity ratio for this compound against COX-1 and COX-2. orientjchem.orgsemanticscholar.org

GABA Transaminase Enzyme Inhibition

GABA transaminase is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA. patsnap.com Its inhibition can lead to increased GABA levels in the brain, a mechanism utilized by some anticonvulsant drugs. nih.govwikipedia.org Research on the effect of this compound on this enzyme is not available.

Phosphatidylinositol 3-kinase (PI3K) Inhibition

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. researchgate.netrsc.org While various molecules are being studied as PI3K inhibitors, there is no published data on the activity of this compound against any of the PI3K isoforms.

Other Relevant Enzyme Targets (e.g., AChE, α-glucosidase, urease, LOX, BChE)

A broader screening against other enzymes can reveal additional pharmacological activities.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for Alzheimer's disease therapy, as their inhibition increases acetylcholine (B1216132) levels in the brain. nih.govnih.gov Phenolic and acetamide-containing compounds have been explored for this activity, but specific data for this compound is absent. nih.govacademicjournals.org

α-Glucosidase: Inhibition of this enzyme slows carbohydrate digestion and is a therapeutic strategy for type 2 diabetes. nih.govresearchgate.net While some acetanilide hybrids have shown potent inhibition, the activity of this compound has not been reported. nih.govresearchgate.net

Urease: Urease inhibitors are of interest for treating infections by urease-producing bacteria, such as Helicobacter pylori. researchgate.netniscpr.res.in N-arylacetamide derivatives have been investigated as potential urease inhibitors, but no data exists for the specific compound . researchgate.net

Lipoxygenase (LOX): LOX enzymes are involved in inflammatory and allergic responses. Information regarding the LOX inhibitory potential of this compound is not available in current literature.

Direct interaction with cellular receptors is another primary mechanism of drug action. The mu opioid receptor is a key target for analgesic drugs. While the N-phenylacetamide scaffold is present in some compounds with affinity for various receptors, specific binding data, such as Ki values, for this compound at the mu opioid receptor or any other receptor has not been documented.

Data Tables

Due to the absence of specific experimental data for this compound, it is not possible to generate the requested interactive data tables for its pharmacological activities.

Cellular Signaling Pathway Interventions (e.g., NF-κB/COX-2 Pathway)

While direct studies on this compound's effect on the NF-κB/COX-2 pathway are not extensively documented, the anti-inflammatory properties of structurally related compounds suggest a potential for such intervention. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). The enzyme COX-2 is a key player in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.

Research on the related compound, N-(2-hydroxy phenyl) acetamide (B32628), has demonstrated a significant reduction in pro-inflammatory cytokines such as IL-1β and TNF-α in an adjuvant-induced arthritis model in rats. nih.govnih.govscispace.com The expression of these cytokines is heavily regulated by the NF-κB pathway. Therefore, it is plausible that this compound may exert anti-inflammatory effects by modulating this critical signaling cascade, leading to a downstream reduction in COX-2 expression and prostaglandin (B15479496) synthesis. This mechanism is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

Spectrum of Pharmacological Activities

Analgesic Efficacy

The analgesic potential of acetamide derivatives is well-established, with N-(4-hydroxyphenyl)acetamide (acetaminophen) being a widely used analgesic. nih.gov Studies on novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs, which share the N-(4-hydroxyphenyl)acetamide core, have shown analgesic properties comparable to acetaminophen. nih.govresearchgate.netnih.gov Although direct experimental data on the analgesic efficacy of this compound is limited, the structural similarity to known analgesics suggests it may possess pain-relieving properties. The mechanism of action for such compounds is often attributed to the inhibition of prostaglandin synthesis in the central nervous system. nih.gov

Antipyretic Effects

Similar to its potential analgesic effects, the antipyretic (fever-reducing) activity of this compound can be inferred from related compounds. The aforementioned 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs have demonstrated antipyretic effects in scientific studies. nih.govresearchgate.netnih.gov The mechanism for fever reduction by these types of compounds typically involves the inhibition of COX enzymes in the hypothalamus, the region of the brain that regulates body temperature. This inhibition leads to a decrease in the production of prostaglandins, which are pyrogenic.

Anticonvulsant Potentials

The N-(2,6-dimethylphenyl)acetamide moiety is a key structural feature in several compounds investigated for anticonvulsant activity. Research on trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, a derivative sharing the N-(2,6-dimethylphenyl)acetamide core, has revealed significant anticonvulsant effects in animal models. nih.govresearchgate.net This compound was effective in the maximal electroshock (MES) test, a common screening method for anticonvulsant drugs. nih.govresearchgate.net The proposed mechanism of action involves the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of seizures. nih.govresearchgate.net These findings suggest that this compound may also exhibit anticonvulsant properties.

Anti-inflammatory and Antiarthritic Properties

Significant anti-inflammatory and anti-arthritic properties have been observed in a closely related compound, N-(2-hydroxy phenyl) acetamide. In studies using a rat model of adjuvant-induced arthritis, this compound was shown to significantly reduce paw edema and decrease the levels of pro-inflammatory cytokines, including IL-1β and TNF-α. nih.govnih.govscispace.comresearchgate.netresearchgate.net These cytokines are pivotal in the pathogenesis of rheumatoid arthritis. The ability to mitigate these inflammatory markers points to a potent anti-inflammatory and anti-arthritic potential that may be shared by this compound due to their structural similarities.

Table 1: Anti-inflammatory Effects of N-(2-hydroxy phenyl) acetamide in Adjuvant-Induced Arthritic Rats

| Parameter | Effect of N-(2-hydroxy phenyl) acetamide Treatment | Reference |

| Paw Edema | Significant reduction | nih.govnih.govscispace.com |

| Serum IL-1β | Significant decrease | nih.govnih.govresearchgate.net |

| Serum TNF-α | Significant decrease | nih.govnih.govresearchgate.net |

Anticancer and Antiproliferative Effects

The potential for N-phenylacetamide derivatives to act as anticancer agents has been an area of active research. nih.govmdpi.comnih.govnih.govijcce.ac.ir Studies on N-(2-hydroxyphenyl) acetamide have demonstrated potent antitumor effects against the human breast cancer cell line, MCF-7. nih.gov This compound was found to inhibit cell growth, arrest the cell cycle, and induce apoptosis. nih.gov Furthermore, other N-phenylacetamide derivatives have shown cytotoxic activity against various cancer cell lines. nih.govijcce.ac.ir These findings provide a strong rationale for investigating the anticancer and antiproliferative potential of this compound.

Table 2: Anticancer Activity of Related N-Phenylacetamide Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| N-(2-hydroxyphenyl) acetamide | MCF-7 (Breast Cancer) | Growth inhibition, cell cycle arrest, apoptosis induction | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate Carcinoma) | Cytotoxic effect | nih.gov |

| N-(naphthalen-2-yl)acetamide derivatives | NPC-TW01 (Nasopharyngeal Carcinoma) | Inhibition of proliferation, cell cycle alteration | nih.gov |

Antimicrobial and Antifungal Efficacy

Comprehensive searches of scientific databases did not uncover any studies specifically investigating the antimicrobial or antifungal properties of this compound. While the broader class of acetamide derivatives has been a subject of interest in the development of antimicrobial agents, with various analogues demonstrating activity against bacterial and fungal strains, no such efficacy has been reported for this specific compound. The existing research on related molecules suggests that structural modifications, such as the nature and position of substituents on the phenyl ring, play a crucial role in determining their antimicrobial spectrum and potency. However, without direct experimental evidence, the potential of this compound in this area remains purely speculative.

Other Investigated Biological Activities (e.g., Antidepressant Effects)

There is a notable absence of published research on other biological activities of this compound, including any potential antidepressant effects. The exploration of novel compounds for neurological and psychological disorders is an active area of pharmaceutical research, but this specific molecule has not been a reported subject of such investigations. Studies on structurally similar compounds have explored various pharmacological targets, but these findings cannot be extrapolated to this compound without dedicated study.

Preclinical Evaluation Models

In Vitro Cellular Assays and Cell Line Studies

No published in vitro studies utilizing cellular assays or specific cell lines to evaluate the biological effects of this compound were identified. Such studies are fundamental in early-stage drug discovery to determine a compound's mechanism of action, cytotoxicity, and potential therapeutic effects at a cellular level. The lack of such data indicates that the compound has likely not been a focus of significant preclinical research.

In Vivo Animal Models of Disease

Consistent with the absence of in vitro data, there are no reports of this compound being evaluated in any in vivo animal models of disease. These models are critical for assessing the safety, efficacy, and pharmacokinetic profile of a compound in a living organism. The scientific community has not yet published any research detailing the administration of this compound to animal models to investigate its potential therapeutic benefits or adverse effects.

Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound dictates its efficacy and safety. While no specific ADME data exists for N-(4-hydroxy-2,6-dimethylphenyl)acetamide, its structural components suggest it would undergo significant metabolism primarily in the liver.

The lipophilicity of the molecule, influenced by the dimethylphenyl group, would likely facilitate its absorption across biological membranes. Following absorption, it would be distributed throughout the body. The primary route of elimination is expected to be through metabolism in the liver, followed by renal excretion of the more water-soluble metabolites.

Identification and Characterization of Metabolites

Based on the metabolism of related compounds, several potential metabolites of this compound can be postulated. The metabolic processes would likely involve modifications to both the aromatic ring and the acetamide (B32628) side chain.

Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure/Modification | Basis of Prediction |

| Phase I Metabolites | ||

| Hydroxylated Metabolites | Addition of a hydroxyl group to the aromatic ring or one of the methyl groups. | Metabolism of 2,6-dimethylphenol (B121312) involves hydroxylation. acs.orgnih.govresearchgate.net |

| Quinone Methide Intermediate | Formation of a reactive o-quinone methide. | Observed in the metabolism of 2,6-dimethylphenol. acs.org |

| Deacetylated Metabolite | Hydrolysis of the acetamide to form 4-amino-3,5-dimethylphenol. | Acetanilide (B955) can undergo hydrolysis to aniline (B41778) and acetic acid. patsnap.com |

| Phase II Metabolites | ||

| Glucuronide Conjugates | Conjugation of a glucuronic acid molecule to the phenolic hydroxyl group. | Phenolic compounds commonly undergo glucuronidation. researchgate.net |

| Sulfate (B86663) Conjugates | Conjugation of a sulfate group to the phenolic hydroxyl group. | Phenolic compounds commonly undergo sulfation. researchgate.net |

Elucidation of Biotransformation Pathways and Enzymes Involved (e.g., Hydroxylation, Conjugation)

The biotransformation of this compound is anticipated to proceed through two main phases of metabolism.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, these reactions are likely catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.govwikipedia.org

Hydroxylation: The aromatic ring or the methyl groups are susceptible to hydroxylation. The presence of the existing hydroxyl group may direct further hydroxylation to other positions on the ring or on the methyl substituents.

Oxidation: The 2,6-dimethylphenol moiety can be metabolized to a reactive o-quinone methide intermediate. acs.org

Deacetylation: The acetamide bond could be hydrolyzed by amidase enzymes, leading to the formation of an aminophenol derivative and acetic acid. patsnap.com

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a common pathway for the detoxification and elimination of phenolic compounds. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenolic hydroxyl group can also undergo sulfation, catalyzed by sulfotransferases (SULTs). researchgate.net

Structure Activity Relationship Sar and Rational Drug Design Principles

Systematic Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For N-(4-hydroxy-2,6-dimethylphenyl)acetamide, a systematic analysis involves modifying its core components—the substituted phenyl ring and the acetamide (B32628) side chain—to identify key functional groups and structural features responsible for its effects.

The core structure presents several key regions for modification:

The Hydroxyl (-OH) Group: Located at the para-position (C4) of the phenyl ring, this group can act as a hydrogen bond donor and acceptor. Its presence and position are critical. Modifications such as converting it to an ether or ester could significantly alter binding affinity and pharmacokinetic properties.

The Methyl (-CH3) Groups: Positioned at C2 and C6, these ortho-methyl groups are sterically bulky. They influence the planarity of the molecule by forcing the acetamide group to rotate out of the plane of the phenyl ring. nih.gov This conformation can be crucial for fitting into a specific receptor-binding pocket. Altering the size or nature of these substituents would directly impact the molecule's three-dimensional shape.

The Acetamide (-NHC(O)CH3) Group: This group is a key site for hydrogen bonding, with the amide nitrogen acting as a donor and the carbonyl oxygen as an acceptor. nih.gov The length and composition of the acyl chain can be modified to explore further interactions within a binding site.

The Phenyl Ring: The aromatic ring itself often engages in hydrophobic or π-stacking interactions with the biological target. Introducing additional substituents or replacing the phenyl ring with other aromatic or heterocyclic systems can modulate these interactions.

A systematic SAR analysis would involve synthesizing analogs with modifications at these positions and evaluating their biological activity.

| Structural Region | Potential Modification | Predicted Impact on Activity |

|---|---|---|

| Hydroxyl Group (C4) | Conversion to Methoxy (-OCH3) | Alters hydrogen bonding capacity (acceptor only), increases lipophilicity. |

| Hydroxyl Group (C4) | Conversion to Ester (-OC(O)R) | May act as a prodrug, changing solubility and cell permeability. |

| Methyl Groups (C2, C6) | Replacement with Ethyl (-CH2CH3) | Increases steric hindrance, potentially enhancing selectivity or clashing with the binding site. |

| Methyl Groups (C2, C6) | Removal of one or both groups | Increases conformational flexibility, which may increase or decrease binding affinity. |

| Acetamide Group | Replacement of acetyl with a longer acyl chain (e.g., propanoyl) | Explores potential for additional hydrophobic interactions within the binding pocket. |

| Acetamide Group | Modification of the amide linker | Could alter the geometry and hydrogen bonding pattern. |

Rational Drug Design Strategies

Modern drug design employs sophisticated computational techniques to predict how a molecule will interact with a biological target, guiding the synthesis of more effective compounds. nih.gov These strategies are broadly categorized as ligand-based or structure-based, depending on the available information.

In the absence of a known 3D structure for the biological target, Ligand-Based Drug Design (LBDD) relies on the information derived from a set of molecules known to be active. nih.govresearchgate.net The core principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

One key LBDD method is pharmacophore modeling . A pharmacophore is an abstract representation of the essential molecular features required for biological activity. For this compound, a hypothetical pharmacophore model would include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide nitrogen).

An aromatic/hydrophobic region (the dimethylphenyl ring).

This model can be used to search databases for other compounds that match these features, potentially identifying novel chemical scaffolds with similar activity. researchgate.net Another LBDD approach is the Quantitative Structure-Activity Relationship (QSAR) , which develops mathematical models to correlate chemical structures with biological activity, allowing for the prediction of the potency of novel analogs. nih.gov

When the three-dimensional structure of the target protein is known, Structure-Based Drug Design (SBDD) becomes a powerful tool. Molecular docking is a primary technique in SBDD, computationally predicting the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.netnih.gov

A molecular docking simulation of this compound into a hypothetical receptor's active site would provide insights into:

Binding Affinity: A scoring function estimates the free energy of binding, helping to rank potential drug candidates. mdpi.com

Binding Mode: The simulation reveals the specific conformation of the ligand and its interactions with amino acid residues in the active site.

Key Interactions: It identifies specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. nih.govplos.org For example, the hydroxyl and acetamide groups would be predicted to form hydrogen bonds with polar residues, while the dimethylphenyl ring would likely fit into a hydrophobic pocket. researchgate.net

This information is invaluable for rationally designing modifications to the molecule to improve its fit and binding affinity.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His |

| Amide Carbonyl (C=O) | Hydrogen Bond (Acceptor) | Arg, Lys, Ser, Asn, Gln |

| Amide Amine (N-H) | Hydrogen Bond (Donor) | Asp, Glu, Gln |

| Dimethylphenyl Ring | Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala |

Hybrid design methodologies integrate elements from both LBDD and SBDD to create more refined and accurate predictive models. A hybrid pharmacophore can be developed by analyzing the interactions of a known ligand within the active site of its receptor.

This approach has been successfully applied to design analogs containing the N-(2,6-dimethylphenyl) moiety. For instance, in the development of anticonvulsant agents, a three-dimensional pharmacophore model was created by combining features from known aryl semicarbazone anticonvulsants and the structure of their target. nih.gov N-(2,6-dimethylphenyl)-substituted compounds were then designed to fit this hybrid model. nih.gov This strategy ensures that the designed molecules not only possess the general features required for activity (from the ligand-based component) but also fit the specific steric and electronic constraints of the target's binding site (from the structure-based component). This dual approach increases the probability of designing novel compounds with high efficacy and selectivity.

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental for the separation of N-(4-hydroxy-2,6-dimethylphenyl)acetamide from complex mixtures, such as reaction byproducts or biological samples. These techniques exploit differences in the physicochemical properties of the compound to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. In a typical reversed-phase HPLC setup, the compound would be separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. The presence of the hydroxyl and acetamido groups makes the molecule suitable for UV detection, a common detector used in HPLC systems.

While specific HPLC methods for this compound are not detailed in the provided search results, a general approach can be outlined. Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water (often with additives like formic acid or phosphate (B84403) buffers to control pH) would likely be employed to achieve optimal separation and peak shape.

Table 1: Representative HPLC Parameters for Related Acetamide (B32628) Compounds

| Parameter | Description |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV-Vis |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Temperature | Ambient to controlled (e.g., 35-40 °C) |

Note: This table represents typical conditions for similar compounds and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For a molecule like this compound, direct analysis by GC-MS may be challenging due to the polar hydroxyl and amide groups, which can cause poor peak shape and thermal degradation.

To overcome this, derivatization is often required to convert the polar groups into more volatile, less polar ones (e.g., through silylation). Following separation on the GC column, the mass spectrometer fragments the molecule into characteristic ions, providing a unique "fingerprint" for identification and structural confirmation. Although specific GC-MS fragmentation patterns for this compound are not available, analysis of related structures suggests that characteristic fragments would arise from cleavage of the amide bond and fragmentation of the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is exceptionally well-suited for analyzing this compound in complex biological matrices. The compound can be separated using reversed-phase LC, similar to HPLC, and then ionized using techniques like electrospray ionization (ESI) before entering the mass spectrometer.

LC-MS can provide the molecular weight of the compound with high accuracy and, through tandem mass spectrometry (MS/MS), can generate structural information from fragmentation patterns. This makes it an invaluable tool for both quantitative and qualitative assessments in preclinical studies.

Spectrometric Methods for Quantitative and Qualitative Assessment

Spectrometric methods are used to identify the compound based on its interaction with electromagnetic radiation and to determine its structure.

Detailed spectrometric data specifically for this compound is limited in the provided search results. However, the expected spectral characteristics can be inferred from its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for unambiguous structure elucidation.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the two methyl groups on the ring, the acetyl methyl group, and the protons of the hydroxyl and amide groups.

The ¹³C NMR spectrum would show characteristic peaks for the different carbon atoms, including the carbonyl carbon of the amide group and the carbons of the dimethylphenyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the hydroxyl group.

N-H stretching of the amide group.

C=O stretching (Amide I band).

N-H bending (Amide II band).

C-H stretching from the aromatic and methyl groups.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS, LC-MS), mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision, confirming the molecular formula.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic-H, methyl-H (ring), methyl-H (acetyl), NH, OH |

| ¹³C NMR | Signals for aromatic carbons, methyl carbons, carbonyl carbon |

| IR (cm⁻¹) | ~3300 (O-H stretch), ~3250 (N-H stretch), ~1650 (C=O stretch) |

| MS | Molecular ion peak corresponding to the mass of C₁₀H₁₃NO₂ |

Note: These are predicted values based on the compound's structure and data from similar molecules.

Research Gaps, Future Directions, and Translational Prospects

Unexplored Research Avenues and Mechanistic Ambiguities

Despite the foundational knowledge of its structure, a comprehensive understanding of the biological activities of N-(4-hydroxy-2,6-dimethylphenyl)acetamide is still in its infancy. A significant area requiring further investigation is the full spectrum of its pharmacological effects. While structurally related to compounds with known analgesic, antidepressant, and anticonvulsant properties, the specific activity of this molecule in these and other therapeutic areas remains largely uncharacterized.

A critical mechanistic ambiguity lies in the identification of its precise molecular targets. The efficacy of any therapeutic agent is contingent on its interaction with specific biological molecules. For this compound, these targets are yet to be definitively identified. Elucidating these interactions is paramount to understanding its mechanism of action and predicting its physiological effects.

The potential for this compound to modulate inflammatory pathways or exhibit neuroprotective effects, given the properties of other phenolic acetamides, presents another exciting but unconfirmed research avenue. researchgate.net Systematic screening for these and other biological activities is a necessary next step.

Emerging Methodologies in Chemical Biology Research Applied to this compound

Recent advancements in chemical biology offer powerful tools to address the current knowledge gaps surrounding this compound. These methodologies can provide unprecedented insights into its mechanism of action and help identify its direct molecular binding partners.

Target Identification and Validation:

Modern chemical proteomics approaches are instrumental in identifying the protein targets of small molecules. Techniques such as affinity-based protein profiling (AfBPs) and thermal proteome profiling (TPP) could be employed. In an AfBP experiment, a chemically modified version of this compound, equipped with a reactive group and a reporter tag, would be used to covalently label its binding proteins in a cellular context. Subsequent proteomic analysis would then identify these labeled proteins. TPP, on the other hand, measures changes in protein thermal stability upon ligand binding, offering a label-free method for target identification.

Probing Target Engagement and Cellular Function:

The development of specific chemical probes for this compound would be a significant leap forward. These probes, which could be fluorescently labeled or photo-activatable derivatives, would allow for the visualization of the compound's subcellular localization and its engagement with target proteins in living cells. Such tools are invaluable for understanding the spatiotemporal dynamics of drug-target interactions and their downstream cellular consequences.

Computational and Structural Biology Approaches:

In silico methods, including molecular docking and dynamics simulations, can predict potential binding sites on known protein structures, thereby narrowing down the list of candidate targets. These computational predictions can then be experimentally validated. Furthermore, solving the co-crystal structure of this compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy would provide definitive, atomic-level details of the interaction, guiding future drug design and optimization efforts.

| Emerging Methodology | Application to this compound Research | Potential Insights |

| Affinity-Based Protein Profiling (AfBPs) | Identification of direct protein binding partners. | Elucidation of molecular targets and mechanism of action. |

| Thermal Proteome Profiling (TPP) | Label-free identification of protein targets. | Unbiased discovery of cellular interactome. |

| Chemical Probe Development | Visualization of subcellular localization and target engagement. | Understanding of spatiotemporal dynamics of drug action. |

| Molecular Docking & Dynamics | Prediction of potential protein binding sites. | Prioritization of candidate targets for experimental validation. |

| X-ray Crystallography / Cryo-EM | Determination of the 3D structure of the compound-target complex. | Detailed understanding of binding interactions for rational drug design. |

Potential for Translational Applications in Pharmaceutical Science and Drug Development

The structural features of this compound suggest several promising avenues for its translation into clinical applications. Its resemblance to known pharmacologically active agents, coupled with the potential for a unique therapeutic profile, makes it an attractive candidate for further development.

Development of Novel Therapeutics:

Given the potential for analgesic, anti-inflammatory, or neuroprotective effects, this compound could serve as a lead for the development of new drugs for a variety of conditions. For instance, if its analgesic properties are confirmed and it demonstrates a favorable safety profile compared to existing pain medications, it could represent a significant advancement in pain management. Similarly, if neuroprotective activities are identified, it could be explored for the treatment of neurodegenerative diseases.

Biomarker Discovery:

As a potential metabolite of lidocaine, this compound could serve as a biomarker for drug metabolism and patient response to lidocaine therapy. nih.govjst.go.jpclinpgx.orgresearchgate.netresearchgate.net Monitoring its levels could help in personalizing lidocaine dosage and minimizing the risk of adverse effects. Further research is needed to establish a clear correlation between its concentration and clinical outcomes.

Scaffold for Drug Design:

Even if the compound itself does not prove to be an optimal drug candidate, its chemical scaffold can be invaluable for medicinal chemists. By understanding its structure-activity relationship (SAR), researchers can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This process of iterative design and testing is a cornerstone of modern drug discovery. The phenolic hydroxyl and acetamide (B32628) groups offer key points for chemical modification to enhance desired biological activities and reduce off-target effects.

| Potential Translational Application | Rationale and Key Considerations |

| Novel Analgesic Agent | Structural similarity to known analgesics. Requires thorough preclinical evaluation of efficacy and safety. |

| Neuroprotective Therapy | Potential to mitigate neuronal damage in neurodegenerative diseases. Mechanistic studies are crucial. |

| Anti-inflammatory Drug | Phenolic acetamides have shown anti-inflammatory potential. Requires investigation in relevant disease models. |

| Biomarker for Lidocaine Metabolism | As a metabolite, it could indicate patient-specific drug processing. nih.govjst.go.jpclinpgx.orgresearchgate.netresearchgate.net Requires clinical validation. |

| Lead Compound for Drug Discovery | The chemical structure can be optimized to develop more potent and selective drugs. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxy-2,6-dimethylphenyl)acetamide, and how can purity be optimized during synthesis?

- Methodological Answer: The compound can be synthesized via acetylation of 4-amino-2,6-dimethylphenol using acetic anhydride or acetyl chloride under controlled acidic conditions. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water 60:40, λ = 254 nm). Structural analogs, such as N-(4-methoxyphenyl)acetamide, highlight the importance of protecting phenolic hydroxyl groups during synthesis to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer:

- ¹H NMR: The phenolic -OH proton appears as a singlet at δ 9.2–9.5 ppm (exchangeable with D2O). The acetamide methyl group resonates as a singlet at δ 2.1–2.2 ppm, while aromatic protons (2,6-dimethyl substitution) appear as a singlet at δ 6.7–7.0 ppm.

- IR: Strong absorption bands at ~3250 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1550 cm⁻¹ (aromatic C=C). Differentiation from analogs like N-(2-chloro-4,6-dimethylphenyl)acetamide ( ) requires checking for absence of C-Cl stretches (~750 cm⁻¹) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 0–6°C in amber vials to prevent photodegradation of the phenolic group. Stability studies on related compounds (e.g., N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide) suggest a shelf life of ≥2 years under these conditions. Monitor degradation via periodic HPLC analysis, particularly for hydrolysis of the acetamide group in humid environments .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer: Perform molecular docking using software like AutoDock Vina to assess interactions with targets such as cyclooxygenase (COX) enzymes, leveraging structural similarities to paracetamol (N-(4-hydroxyphenyl)acetamide). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Compare results with experimental data from analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, which showed COX-2 selectivity in docking studies .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer: Conduct systematic solubility studies using the shake-flask method in solvents like water, DMSO, ethanol, and hexane. Measure solubility via UV-Vis spectroscopy (λmax ~255 nm, as seen in ) and cross-validate with nephelometry. Contradictions may arise from variations in crystallinity; address this by characterizing polymorphs via X-ray diffraction and DSC. For example, deuterated analogs () exhibit altered solubility profiles due to isotopic effects .

Q. What advanced analytical strategies are suitable for quantifying trace impurities in this compound?

- Methodological Answer: Use LC-MS/MS (Q-TOF) with electrospray ionization (ESI+) for high-sensitivity detection. Column: Hypersil GOLD C18 (2.1 × 100 mm, 1.9 µm). Identify impurities like residual acetic acid or acetylated byproducts (e.g., N-acetylated diastereomers) via fragmentation patterns (m/z 179.1 for parent ion, m/z 137.0 for deacetylated product). Validate against reference standards of structurally related compounds, such as N-(4-aminophenyl)acetamide derivatives ( ) .

Q. How does the substitution pattern (2,6-dimethyl vs. 3,5-dichloro) impact the compound’s pharmacokinetic properties?

- Methodological Answer: Compare logP values (calculated via ChemDraw) and metabolic stability using liver microsome assays. The 2,6-dimethyl group enhances lipophilicity (predicted logP ~1.8) compared to polar 3,5-dichloro analogs (logP ~2.5). Assess CYP450 metabolism via LC-MS metabolite profiling. For example, N-(4-amino-3,5-dichlorophenyl)acetamide ( ) shows slower hepatic clearance due to electron-withdrawing Cl substituents .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer: Re-crystallize the compound from multiple solvents (e.g., ethanol, acetone) to isolate pure polymorphs. Characterize each form via DSC (heating rate 10°C/min) and PXRD. For example, N-(4-methoxyphenyl)acetamide ( ) exhibits a melting point range of 155–162°C, influenced by crystallinity. Publish detailed crystallization protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.